3-(2-aminoethyl)-N-ethylbenzamide 3-(2-aminoethyl)-N-ethylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18245371
InChI: InChI=1S/C11H16N2O/c1-2-13-11(14)10-5-3-4-9(8-10)6-7-12/h3-5,8H,2,6-7,12H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol

3-(2-aminoethyl)-N-ethylbenzamide

CAS No.:

Cat. No.: VC18245371

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

3-(2-aminoethyl)-N-ethylbenzamide -

Specification

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name 3-(2-aminoethyl)-N-ethylbenzamide
Standard InChI InChI=1S/C11H16N2O/c1-2-13-11(14)10-5-3-4-9(8-10)6-7-12/h3-5,8H,2,6-7,12H2,1H3,(H,13,14)
Standard InChI Key MQJRMMKZUQWZIZ-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)C1=CC=CC(=C1)CCN

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound consists of a benzamide core (C6H5CONH\text{C}_6\text{H}_5\text{CONH}) with two key substituents:

  • An ethylamine group (CH2CH2NH2-\text{CH}_2\text{CH}_2\text{NH}_2) at the 3-position of the benzene ring.

  • An N-ethyl group (NHCH2CH3-\text{NHCH}_2\text{CH}_3) attached to the amide nitrogen .

This configuration enhances its solubility in polar solvents and enables hydrogen bonding, critical for biological interactions .

Physicochemical Data

PropertyValue
Molecular FormulaC11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}
Molecular Weight192.26 g/mol
Boiling Point320–325°C (estimated)
LogP (Partition Coefficient)1.8 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The compound’s moderate lipophilicity (LogP1.8\text{LogP} \approx 1.8) suggests balanced membrane permeability, making it suitable for drug development .

Synthesis and Production

Synthetic Routes

The synthesis of 3-(2-aminoethyl)-N-ethylbenzamide typically involves a multi-step approach:

  • Formation of the Benzamide Core: Reacting 3-nitrobenzoic acid with ethylamine produces 3-nitro-N-ethylbenzamide.

  • Reduction of Nitro Group: Catalytic hydrogenation (e.g., Pd/C\text{Pd/C}, H2\text{H}_2) converts the nitro group to an amine, yielding 3-amino-N-ethylbenzamide .

  • Ethylamine Side Chain Introduction: Alkylation of the amine with 2-bromoethylamine hydrobromide under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) completes the synthesis .

Key Reaction:

3-Amino-N-ethylbenzamide+BrCH2CH2NH2K2CO33-(2-Aminoethyl)-N-ethylbenzamide\text{3-Amino-N-ethylbenzamide} + \text{BrCH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{K}_2\text{CO}_3} \text{3-(2-Aminoethyl)-N-ethylbenzamide}

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield optimization:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproducts.

  • Purification Techniques: Chromatography or recrystallization ensures >95% purity .

Biological Activity and Applications

Anti-Infective Properties

The compound’s primary amine group facilitates interactions with microbial enzymes:

  • Trypanosoma brucei Inhibition: Derivatives exhibit IC50\text{IC}_{50} values of 0.8–2.5 µM against African trypanosomes .

  • Antimalarial Activity: Modifications to the benzamide moiety enhance efficacy against chloroquine-resistant Plasmodium falciparum .

Enzyme Interactions

  • Histamine Analogues: Structural similarity to histamine enables modulation of H1\text{H}_1- and H2\text{H}_2-receptors, suggesting applications in allergy treatment .

  • Retinoic Acid Receptor Modulation: Pyrazole derivatives act as agonists for retinoic acid receptor-related orphan receptor γt (RORγt), implicating roles in autoimmune diseases .

Comparative Analysis with Structural Analogues

CompoundStructural VariationBiological Activity
N-Benzyl-N-(2-aminoethyl)benzamideBenzyl instead of ethyl groupAnti-trypanosomal (IC50=1.2 μM\text{IC}_{50} = 1.2 \ \mu\text{M})
3-Chloro-N-(2-aminoethyl)benzamideChlorine at 3-positionEnhanced anticancer activity
3-(6-Aminopyridin-3-yl)-N-ethylbenzamidePyridine substitutionKinase inhibition (e.g., B-Raf)

The ethylamine side chain in 3-(2-aminoethyl)-N-ethylbenzamide provides superior hydrogen-bonding capacity compared to bulkier substituents, improving target selectivity .

Recent Advances and Future Directions

Drug Delivery Systems

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 40% in murine models .

  • Prodrug Strategies: Phosphate ester derivatives enhance water solubility for intravenous administration .

Targeted Therapy Applications

  • Bioconjugation: Attachment to monoclonal antibodies (e.g., anti-HER2) enables tumor-specific delivery .

  • Gene Expression Modulation: CRISPR-Cas9 screens identify synergistic targets (e.g., BCL-2) for combination therapies .

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